2-Methyl-3-phenoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
2-methyl-3-phenoxyphenol |
InChI |
InChI=1S/C13H12O2/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-9,14H,1H3 |
InChI Key |
HTLUOLYDWBIAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 3 Phenoxyphenol and Its Derivatives
Regioselective and Stereoselective Synthesis Strategies
Regioselective synthesis is paramount in constructing complex molecules like 2-Methyl-3-phenoxyphenol, ensuring that functional groups are installed at the correct positions on the aromatic rings. Strategies often involve the use of directing groups or carefully chosen precursors where the desired 1,3-substitution pattern is pre-established.
The formation of the diaryl ether bond is the cornerstone of synthesizing this compound. Transition metal catalysis, particularly using copper and palladium, provides powerful and versatile tools for creating this Ar-O-Ar linkage with high efficiency.
The Ullmann condensation is a classic and fundamental method for the formation of diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of copper. mdpi.comencyclopedia.pub The original Ullmann reaction protocol required harsh conditions, including stoichiometric amounts of copper salts, high temperatures (often exceeding 200 °C), and long reaction times. mdpi.com
Modern modifications to the Ullmann reaction have significantly improved its efficiency and scope, allowing the reactions to proceed under much milder conditions. These modified approaches often utilize catalytic amounts of a copper source, along with the addition of ligands, to facilitate the reaction. researchgate.net The use of ligands such as diamines, amino alcohols, or picolinic acid can accelerate the catalytic cycle and improve yields. mdpi.comrug.nl For the synthesis of a precursor to this compound, a modified Ullmann approach could involve the coupling of 2-methylresorcinol (B147228) or a protected derivative with an aryl halide.
Key features of Ullmann and modified Ullmann reactions are summarized below:
| Feature | Classic Ullmann Reaction | Modified Ullmann Reaction |
| Copper Source | Stoichiometric Cu salts, Cu powder | Catalytic Cu(I) or Cu(II) salts |
| Temperature | High (≥200 °C) | Milder (often ~100-140 °C) |
| Additives | Often none | Ligands (e.g., picolinic acid, diamines) are crucial |
| Reaction Time | Prolonged | Significantly reduced |
| Substrate Scope | Limited | Broader, more functional group tolerance |
In a representative modified Ullmann synthesis of an m-aryloxy phenol, m-methoxyphenol can be coupled with an iodobenzene (B50100) derivative using a catalytic amount of copper(I) bromide (CuBr) and cesium carbonate (Cs2CO3) as the base. mdpi.com This produces a methoxy-protected diaryl ether, which can then be demethylated to yield the final phenol product. mdpi.com
Copper-catalyzed O-arylation reactions represent a broad and versatile class of methods for forming the Ar-O-Ar linkage. nih.gov These reactions have been refined to offer high yields and tolerate a wide range of functional groups. nih.gov A common approach involves a catalyst system composed of a copper(I) source, such as copper(I) iodide (CuI), a ligand, a base, and a suitable solvent. nih.gov
For instance, the coupling of phenols with aryl iodides can be effectively carried out using a system of CuI and picolinic acid in dimethyl sulfoxide (B87167) (DMSO) with potassium phosphate (B84403) (K3PO4) as the base. nih.gov This method is particularly effective for the synthesis of sterically hindered diaryl ethers. nih.gov The choice of base and solvent is critical; the combination of K3PO4/DMSO has been shown to be highly efficacious compared to other systems like Cs2CO3/1,4-dioxane. nih.gov
Various copper sources have been demonstrated to be effective catalysts, including copper(I) chloride (CuCl) and copper(I) bromide (CuBr), which can improve reaction rates and regioselectivity. mdpi.com The Chan-Evans-Lam (CEL) reaction is another important copper-mediated method, which typically involves the coupling of phenols with aryl boronic acids. mdpi.com Ultrasound irradiation has been shown to significantly reduce reaction times and increase yields in CEL O-arylation reactions. mdpi.com
The general mechanism for many copper-catalyzed O-arylations is believed to involve the formation of a copper(I) phenoxide intermediate, which then reacts with the aryl halide. researchgate.net Proposed pathways include oxidative addition of the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to give the diaryl ether product. researchgate.netrsc.org
Table of Copper-Mediated O-Arylation Systems
| Copper Source | Ligand | Base | Solvent | Key Features |
|---|---|---|---|---|
| CuI | Picolinic Acid | K3PO4 | DMSO | Effective for hindered substrates. nih.gov |
| CuBr | None specified | Cs2CO3 | Not specified | Used for coupling m-methoxyphenol with iodobenzene. mdpi.com |
| Cu(OAc)2 | None specified | K2CO3 | Not specified | Used in Sonogashira-type coupling of phenols and aryl boronic acids. mdpi.com |
Palladium-catalyzed cross-coupling reactions offer a powerful alternative to copper-based systems for the synthesis of diaryl ethers. These methods, often referred to as Buchwald-Hartwig amination-type reactions adapted for etherification, are known for their high functional group tolerance and broad substrate scope. frontiersin.org Palladium catalysis holds promise for allowing the use of more economically attractive aryl chlorides and bromides as coupling partners, in addition to the more reactive aryl iodides. nih.gov
A typical palladium-catalyzed etherification involves a palladium precursor, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
For example, the palladium-catalyzed decarboxylative etherification of phenols with vinyl ethylene (B1197577) carbonate has been established using a PdCl2(dppf) catalyst. frontiersin.org While this specific example produces an allylic aryl ether, the underlying principle of palladium-catalyzed C-O bond formation is broadly applicable. Developing a palladium-catalyzed route to this compound would likely involve the coupling of a 2-methyl-substituted phenol derivative with a phenoxy-containing coupling partner, or vice versa.
Often, the most efficient metal-catalyzed coupling strategies produce a protected precursor rather than the final phenolic compound directly. This is done to avoid side reactions involving the acidic phenolic proton. Consequently, a final deprotection step is required to reveal the hydroxyl group.
A common and effective strategy in the synthesis of phenolic compounds like this compound is the use of a methoxy (B1213986) group as a protecting group for the phenol. mdpi.comnih.gov The ether linkage is constructed using a methoxy-substituted precursor, such as 3-methoxyphenol (B1666288) or 2-methyl-3-methoxyphenol. The final step of the synthesis is then the cleavage of the methyl ether to unveil the free phenol. nih.gov
Several reagents are effective for the demethylation of aryl methyl ethers. The choice of reagent depends on the presence of other functional groups in the molecule.
Boron Tribromide (BBr3) : This is a powerful and widely used Lewis acid for cleaving aryl methyl ethers. mdpi.comnih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. BBr3 is highly effective but can be sensitive to moisture. nih.gov
Hydrogen Bromide (HBr) : A solution of HBr in acetic acid is another common reagent for demethylation. mdpi.comnih.gov The reaction often requires heating (refluxing) to proceed to completion. nih.gov
Aluminum Chloride (AlCl3) : AlCl3 is a cost-effective Lewis acid that can promote the demethylation of aryl methyl ethers, particularly those with ortho electron-withdrawing groups. researchgate.net
This two-step sequence of Ullmann or other cross-coupling followed by demethylation is a well-established route to m-aryloxy phenols. mdpi.com For instance, Xue and colleagues synthesized a series of m-aryloxy phenols by first performing a copper-catalyzed Ullmann coupling of m-methoxyphenol with iodobenzene derivatives, followed by cleavage of the resulting methyl ethers using BBr3 to give the final products in high yields. mdpi.com
Summary of Demethylation Reagents
| Reagent | Typical Conditions | Advantages |
|---|---|---|
| Boron Tribromide (BBr3) | DCM, low temperature (e.g., 0 °C to rt) | High efficiency, widely applicable. nih.gov |
| Hydrogen Bromide (HBr) | 48% HBr in Acetic Acid, reflux | Effective and readily available. nih.gov |
Phenol Derivatization and Functional Group Interconversion
Hydrolysis of Diazonium Salts Using Two-Phase Systems
A significant advancement in the synthesis of phenols from aromatic amines is the hydrolysis of intermediate diazonium salts. Traditionally, this reaction can be plagued by the formation of tar and other side products. A modern approach that mitigates these issues involves the use of a two-phase system.
Researchers have developed a novel method for the hydrolysis of diazonium salts that prevents tar formation by employing a two-phase system of cyclopentyl methyl ether (CPME) and water. semanticscholar.orgsmu.edu.sgresearchgate.net This system has proven highly effective for the conversion of various m-substituted anilines into their corresponding phenols. semanticscholar.orgresearchgate.net In a notable example, the diazonium salt prepared from 3-(4-nitrophenoxy)aniline was converted to 3-(4-nitrophenoxy)phenol (B3019501) in a high yield of 96% within just 20 minutes. semanticscholar.orgsmu.edu.sgresearchgate.net
The success of this method lies in the properties of the two-phase system. The diazonium salt is generated in the aqueous phase and, upon formation, the desired phenol product is extracted into the organic CPME phase, protecting it from further reactions that could lead to undesirable byproducts. semanticscholar.org This technique represents the first reported use of a CPME and water two-phase system for the hydrolysis of diazonium salts. semanticscholar.orgsmu.edu.sgresearchgate.net These resulting phenols are valuable as industrial raw materials, particularly for the synthesis of functional plastics like polyimide resins. researchgate.netencyclopedia.pub
| Parameter | Details | Source |
|---|---|---|
| Reactant | Diazonium salt from 3-(4-nitrophenoxy)aniline | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Solvent System | Cyclopentyl methyl ether (CPME) and Water | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Product | 3-(4-nitrophenoxy)phenol | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Yield | 96% | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Reaction Time | 20 minutes | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Key Advantage | Avoids the formation of tar | semanticscholar.orgsmu.edu.sgresearchgate.net |
Grignard and Other Organometallic Reagent Applications
Organometallic reagents, particularly Grignard reagents, are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgsigmaaldrich.com These compounds, with the general formula R-Mg-X, feature a highly polarized carbon-magnesium bond, making the carbon atom a potent nucleophile and a strong base. wikipedia.orglibretexts.org
The synthesis of aryloxy phenols can be achieved using Grignard reagents in a multi-step process. encyclopedia.pub The general strategy involves the reaction of a suitable Grignard reagent with an aldehyde or ketone containing the desired aryloxy moiety. encyclopedia.pub This nucleophilic addition to the carbonyl carbon forms a complex intermediate which, after an acidic workup, yields a secondary or tertiary alcohol. encyclopedia.pubmnstate.edu This alcohol can then be oxidized using reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaClO) to produce the target aryloxy phenol. encyclopedia.pub
The reaction conditions, including the choice of solvent (typically anhydrous ethers like diethyl ether or tetrahydrofuran), are critical for success, as Grignard reagents react readily with protic solvents like water. libretexts.orgcerritos.edulibretexts.org Other organometallic compounds, such as organolithium reagents (R-Li), also function as strong nucleophiles and can be used in similar synthetic strategies. libretexts.orglibretexts.org
| Step | Description | Key Reagents | Source |
|---|---|---|---|
| 1 | Formation of Grignard Reagent | Organic halide (R-X), Magnesium (Mg), Anhydrous Ether | wikipedia.orgmnstate.edu |
| 2 | Nucleophilic addition to a carbonyl compound | Aldehyde or Ketone | encyclopedia.pubmnstate.edu |
| 3 | Acidic workup to form an intermediate alcohol | Aqueous acid (e.g., H₃O⁺) | encyclopedia.pub |
| 4 | Oxidation to the final phenoxyphenol product | Oxidizing agent (e.g., H₂O₂, NaClO) | encyclopedia.pub |
Novel and Green Chemistry Principles in Phenoxyphenol Synthesis
In line with the growing emphasis on environmental sustainability, modern synthetic chemistry is increasingly adopting the principles of green chemistry. This involves designing processes that reduce or eliminate the use and generation of hazardous substances. For phenoxyphenol synthesis, this translates to the development of reactions in alternative solvent systems and the use of sustainable catalysts.
Solvent-Free and Aqueous-Phase Reaction Systems
A key principle of green chemistry is the reduction or replacement of volatile organic solvents. Two promising approaches in this area are solvent-free reactions and the use of water as a reaction medium.
Solvent-Free Systems: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a pathway to completely solvent-free synthesis. A study on the synthesis of biphenyltetracarboxydiimides demonstrated that reactions could be carried out in a ball mill in as little as 15 minutes with excellent yields (95-99%), compared to traditional methods requiring hours of reflux in a solvent like DMF. mdpi.com This solvent-free approach significantly reduces waste and energy consumption, representing a cutting-edge green synthetic methodology that could be adapted for phenoxyphenol synthesis.
| Approach | Method | Key Advantages | Source |
|---|---|---|---|
| Green Chemistry | Aqueous-Phase Reaction (e.g., CPME/Water) | Reduced organic solvent use, high yields, avoids tar formation. | semanticscholar.orgsmu.edu.sgresearchgate.net |
| Solvent-Free (e.g., Ball Milling) | Eliminates solvent waste, very fast reaction times, high yields, lower energy use. | mdpi.com | |
| Traditional | Reaction in Organic Solvents (e.g., DMF) | Well-established procedures. | mdpi.com |
Sustainable Catalysis in Phenoxyphenol Formation
Another cornerstone of green chemistry is the use of catalysts to replace stoichiometric reagents. Catalysts increase reaction efficiency, reduce waste by being used in small amounts, and can often be recycled and reused.
In the context of phenoxyphenol synthesis, research has explored the use of more sustainable and environmentally friendly catalysts. For instance, one synthetic route for 4-phenoxyphenol (B1666991) utilized copper ferrite (B1171679) as a catalyst for the reaction between p-benzoquinone and phenylboronic acid in methanol, achieving a high yield of 86%. chemicalbook.com Copper ferrite is a more sustainable option compared to catalysts based on precious metals like palladium or platinum.
Furthermore, the development of heterogeneous catalysts, such as MoS₂, has shown promise in the selective production of substituted phenols from lignin (B12514952), a renewable biomass source. bohrium.com These types of catalysts are advantageous as they can be easily separated from the reaction mixture and recycled. The ongoing development of efficient, selective, and reusable catalysts is a critical area of research for the sustainable production of this compound and other valuable chemical compounds.
Environmental Fate and Biotransformation of 2 Methyl 3 Phenoxyphenol Analogs
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. In aquatic and atmospheric systems, key drivers of abiotic degradation for organic molecules like phenoxy phenols include sunlight-induced photodegradation and oxidation by reactive chemical species.
Photodegradation is a significant abiotic process that can reduce the concentration of phenoxy acid herbicides, which are structural analogs, in shallow and highly insolated waters. nih.govnih.gov This process can occur through two main mechanisms:
Direct Photodegradation: This involves the direct absorption of solar radiation by the compound, leading to its decomposition. However, for many phenoxy acids, this process is often inefficient in the natural environment. nih.gov
Indirect Photodegradation: This more common pathway involves the oxidation of the compound by highly reactive species, such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂). nih.gov These reactive species are generated when other substances in the water, like natural organic matter (NOM), absorb solar radiation and react with water and dissolved oxygen. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs), which often combine UV radiation with other reagents, are being studied for their effectiveness in removing phenoxy acids from water. nih.govnih.gov The efficiency of these methods varies depending on the specific oxidizing system and process conditions. nih.govnih.gov For instance, modifying photocatalysts like Titanium dioxide (TiO₂) with silver has been shown to enhance the photodegradation of polymers under UV irradiation. mdpi.com Research on the photocatalytic degradation of phenols has identified various operating parameters that influence the process, including the type of photocatalyst, light intensity, pH, and the presence of oxidizing agents.
Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), play a critical role in the chemical oxidation of organic pollutants. These highly reactive molecules can initiate the degradation of phenolic compounds. The generation of ROS can be facilitated by natural processes, such as the interaction of sunlight with dissolved organic matter in water. nih.govresearchgate.net
In engineered systems, processes are designed to generate ROS to break down contaminants. The selective oxy-functionalization of hydrocarbons can be achieved using reactive oxygen species like hydroxyl or hydroperoxyl radicals generated in catalytic reactions involving transition metals. researchgate.net For phenolic compounds specifically, their reactivity with peroxy radicals has been a subject of study to understand their role as antioxidants, which involves their chemical transformation. datapdf.com In anoxic environments, the abiotic degradation of certain organic compounds can be significantly influenced by the presence of natural organic matter and sulfur-containing species, which mediate the chemical reduction and hydrolysis processes. nih.govamericanelements.com
Microbial and Enzymatic Transformation Studies
The biotransformation of phenolic compounds by microorganisms is a key process in their removal from soil and water ecosystems. Bacteria, fungi, and other microbes have evolved diverse enzymatic systems to utilize these aromatic compounds as sources of carbon and energy.
The biodegradation of phenoxy acids and related phenolic compounds is a crucial process that effectively lowers their concentrations in the environment. nih.govnih.gov This process is influenced by numerous factors, including the composition of the microbial community, oxygen levels, temperature, pH, and the concentration of the compound. nih.gov
In soil, microorganisms play a vital role in the degradation of pesticides and herbicides. For example, the herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA), a close analog, is known to be degraded by soil bacteria. nih.govyork.ac.uk The degradation often begins with the action of the tfdA gene, which is involved in the initial transformation step. nih.gov Studies have shown that the introduction of specific microbial strains can significantly enhance the degradation of these compounds in contaminated soils. A strain of Stenotrophomonas sp., for instance, was found to effectively degrade the pesticide fenvalerate (B1672596) and its metabolite 3-phenoxybenzoic acid (3-PBA) in various soils, reducing their half-lives substantially. nih.gov Similarly, the endophytic fungus Phomopsis sp. has demonstrated the ability to degrade MCPA, with its metabolite, 4-chloro-2-methylphenol, being detected during the process. aloki.hu
| Compound Analog | Microorganism | Environment | Key Finding | Citation |
|---|---|---|---|---|
| Fenvalerate and 3-Phenoxybenzoic Acid (3-PBA) | Stenotrophomonas sp. strain ZS-S-01 | Activated Sludge / Soil | Effectively degraded both compounds without a lag phase; reduced half-lives in soil by 16.9-156.3 days. | nih.gov |
| 4-chloro-2-methylphenoxyacetic acid (MCPA) | Endophytic fungus Phomopsis sp. | Soil | Achieved 86.89% degradation after 7 days under optimal conditions. | aloki.hu |
| MCPA | Soil Bacteria | Sandy Topsoil and Subsoil | Degradation was quantitatively linked to the increase in class III tfdA genes. | nih.gov |
| 3-phenoxybenzoic acid (3-PBA) | Aspergillus niger YAT1 | Brick Tea | Could degrade 100 mg/L of 3-PBA within 22 hours. | mdpi.com |
A common strategy employed by aerobic microorganisms to degrade aromatic compounds involves the dihydroxylation of the benzene (B151609) ring to form a catechol derivative. nih.govresearchgate.net This intermediate is then susceptible to ring fission by specific enzymes called dioxygenases. The aromatic ring is cleaved through one of two primary mechanisms:
Ortho-cleavage (intradiol fission): The enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol ring. frontiersin.orgfrontiersin.org This pathway leads to the formation of cis,cis-muconic acid, which is further metabolized into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA. researchgate.netresearchgate.net This pathway is considered more common for phenol (B47542) degradation. researchgate.net
Meta-cleavage (extradiol fission): The enzyme catechol 2,3-dioxygenase cleaves the bond adjacent to one of the hydroxyl groups. frontiersin.orgfrontiersin.org This results in the formation of 2-hydroxymuconic semialdehyde. nih.govnih.gov Subsequent enzymatic reactions convert this intermediate into molecules like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.govnih.gov
The specific pathway utilized can depend on the microbial species and the specific substrate. For example, Pseudomonas fluorescens PU1 has been shown to degrade phenol via the meta-cleavage pathway, exhibiting high catechol 2,3-dioxygenase activity. nih.govresearchgate.net In contrast, some bacterial consortia have been found to utilize both ortho- and meta-cleavage pathways simultaneously to degrade phenol. frontiersin.orgfrontiersin.orgnih.gov
| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway | Citation |
|---|---|---|---|
| Cleavage Type | Intradiol (between hydroxyl groups) | Extradiol (adjacent to hydroxyl groups) | frontiersin.orginteresjournals.org |
| Key Enzyme | Catechol 1,2-dioxygenase | Catechol 2,3-dioxygenase | nih.govresearchgate.net |
| Initial Product | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde | frontiersin.orgresearchgate.net |
| End Products Entering TCA Cycle | Succinyl-CoA, Acetyl-CoA | Pyruvate, Acetaldehyde | researchgate.netnih.gov |
Identifying the intermediate and final products of microbial degradation is essential for elucidating the complete transformation pathway. Studies on analogs of this compound have successfully identified several metabolites.
For instance, the biotransformation of 3-methyl-4-nitrophenol (B363926) (MNP), a breakdown product of the insecticide fenitrothion, by the fungus Aspergillus niger resulted in the formation of several metabolites. researchgate.net These included 2-methyl-1,4-benzenediol and 4-amino-3-methylphenol, indicating both hydroxylation and reduction of the nitro group as transformation steps. researchgate.net
In the degradation of the pyrethroid pesticide cypermethrin, which can produce 3-phenoxybenzoic acid as a metabolite, a bacterial strain was found to transform the parent compound into various intermediates, including 3-phenoxybenzaldehyde (B142659) and phenol. researchgate.net The degradation of MCPA by the fungus Phomopsis sp. E41 was shown to produce the intermediate 4-chloro-2-methylphenol, which was subsequently degraded further. aloki.hu These findings demonstrate that microbial action involves a series of steps, often starting with side-chain oxidation, hydroxylation, or cleavage of ether bonds, followed by aromatic ring cleavage.
Environmental Persistence and Mobility Assessment
Persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential of a substance to move within and between environmental compartments such as soil, water, and air. Phenolic compounds, including phenoxy herbicides, exhibit a wide range of persistence, often measured by their half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate.
The half-life of these compounds can vary significantly depending on environmental conditions. For instance, the half-life of 2,4,5-T, a phenoxy herbicide, was found to be about two weeks in forest vegetation, with a sharp initial decrease in concentration followed by a slower rate of disappearance. oregonstate.edu In drier conditions, the degradation rate can be much slower, with half-lives for 2,4-D and 2,4,5-T extending to 37 and 17 days, respectively, due to reduced microbial metabolism. oregonstate.edu In soil, the half-life of a phenoxy herbicide can be between one to four weeks in untreated soil, but this can decrease to 3 to 15 days upon retreatment as microbial populations adapt. usda.gov The average half-life for 2,4-D is reported to be around 4 days, though this can extend to 30 to 60 days depending on soil moisture and microbial action. ymaws.com
| Compound | Matrix | Half-life (DT50) | Conditions/Notes |
| 2,4,5-T | Forest Vegetation | ~ 2 weeks | Rate of disappearance slows after 3 months. oregonstate.edu |
| 2,4,5-T | Soil | 4 days to > 4 weeks | Degradation approximates first-order kinetics. usda.gov |
| 2,4-D | Soil | ~ 4 days | Can extend to 30-60 days depending on moisture and microbial activity. ymaws.com |
| MCPA | Soil (Chernitsa) | 2.2 days | Fast degradation. researchgate.net |
| MCPA | Soil (Regosol) | 11.7 days | Slower degradation compared to chernitsa soil. researchgate.net |
| Mecoprop (MCPP) | Water | 14-27% mineralization | Dependent on oxygen concentration. nih.gov |
This table presents a summary of reported half-life values for various phenoxy herbicide analogs of this compound in different environmental matrices.
Adsorption and Leaching Characteristics in Environmental Matrices
Adsorption is the process by which a chemical binds to soil particles, while leaching is the downward movement of a substance through the soil profile with water. These two processes are critical in determining a compound's mobility and potential to contaminate groundwater. The soil-water partition coefficient (Kd), often normalized to the organic carbon content of the soil (Koc), is a key parameter used to quantify the extent of adsorption. epa.govchemsafetypro.com
For phenoxy herbicides and related phenolic compounds, soil organic matter and iron oxides are considered the most relevant sorbents. researchgate.net The extent of adsorption is strongly influenced by soil properties such as organic carbon content and pH. nih.gov A study on the phenoxyacid herbicide MCPA in two different agricultural soils, chernitsa and regosol, demonstrated that sorption was higher in the soil with greater organic carbon content. researchgate.net The Freundlich adsorption coefficient (Kf) for MCPA was 0.96 L/kg for chernitsa and 0.40 L/kg for regosol. researchgate.net
Compounds that are weakly adsorbed to soil particles are more prone to leaching. The same study on MCPA found that it was readily desorbed from the soils, with 44.5% to 77.5% of the sorbed amount being released in a single step. researchgate.net Leaching experiments confirmed that MCPA was more mobile in the regosol, which had lower organic carbon, with 16.44% of the applied herbicide recovered in the leachate, compared to only 1.12% in the chernitsa soil. researchgate.net This indicates a significant potential for such compounds to be transported through the soil via mobile water. researchgate.net
| Compound | Soil Type | Adsorption Coefficient (Kf in L/kg) | Leaching Potential | Key Influencing Factor |
| MCPA | Chernitsa | 0.96 | Low (1.12% in leachate) | High organic carbon content. researchgate.net |
| MCPA | Regosol | 0.40 | High (16.44% in leachate) | Low organic carbon content. researchgate.net |
| Benzovindiflupyr | Various soils | 2.303 - 17.886 | Low | Organic carbon content, temperature, pH. nih.gov |
| Phenol | Soil-Bentonite with Activated Carbon | N/A (Nonlinear adsorption) | Reduced | Hydrophobic partitioning to activated carbon. nih.gov |
This table summarizes the adsorption and leaching characteristics of this compound analogs in different soil matrices, highlighting the key factors that influence their mobility.
Biotransformation Potential in Environmental Systems
Biotransformation, or biodegradation, is a critical process that determines the ultimate fate of organic pollutants in the environment. researchgate.net It involves the alteration of a chemical's structure by living organisms, primarily microorganisms like bacteria and fungi. mdpi.com These organisms possess enzymes that can break down complex organic molecules, often using them as a source of carbon and energy. researchgate.netmdpi.com
For phenolic compounds, biotransformation typically proceeds through a series of enzymatic reactions. mdpi.com Under aerobic conditions, the degradation of phenol is often initiated by an oxygenation step to form catechol. researchgate.net The aromatic ring of catechol is then cleaved, either through an ortho or meta fission pathway, leading to intermediates that can enter central metabolic cycles. researchgate.netmdpi.com The specific pathway depends on the microbial strain and the enzymes involved, such as catechol 1,2-dioxygenase for the ortho pathway and catechol 2,3-dioxygenase for the meta pathway. researchgate.net
In some cases, biotransformation can lead to the formation of metabolites that are more lipophilic and potentially more bioactive than the parent compound. nih.gov For example, phenolic xenobiotics can undergo a metabolic pathway mediated by phase I cytochrome P450 enzymes to form lipophilic ester compounds. nih.gov This highlights the complexity of biotransformation, where the process can be one of detoxification or, conversely, bioactivation. The rate and extent of biotransformation are influenced by environmental factors such as the presence of oxygen and the concentration of the pollutant. nih.gov
| Process | Description | Key Enzymes/Pathways | Influencing Factors |
| Aerobic Degradation | Initial oxygenation of the aromatic ring followed by ring cleavage. researchgate.net | Phenol hydroxylase, Catechol 1,2-dioxygenase (ortho-cleavage), Catechol 2,3-dioxygenase (meta-cleavage). researchgate.net | Oxygen availability, microbial community composition. nih.gov |
| Hydrolysis | Enzymatic cleavage of ester or glycosidic bonds in phenolic acid molecules. mdpi.com | Esterases, Glycosidases. mdpi.com | pH, temperature. nih.gov |
| Phenol Coupling | Biotransformation catalyzed by cytochromes P450 that can produce more lipophilic and toxic metabolites. researchgate.net | Cytochrome P450 enzymes. nih.govresearchgate.net | Co-exposure to other phenolic pollutants. nih.gov |
| Decarboxylation | Removal of a carboxyl group from a molecule. | Decarboxylases. mdpi.com | Microbial species and enzymatic systems. mdpi.com |
This table outlines the primary biotransformation pathways for phenolic analogs of this compound, the key enzymes involved, and the factors that influence these processes.
Advanced Analytical Methodologies for 2 Methyl 3 Phenoxyphenol Research
Chromatographic Techniques for Separation and Quantification of 2-Methyl-3-phenoxyphenol
Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from complex matrices and subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods, each offering distinct advantages for the analysis of this compound and its related substances.
High-Performance Liquid Chromatography (HPLC) Method Development for Complex Samples
The development of a robust HPLC method is crucial for the accurate quantification of this compound in diverse and complex samples such as environmental matrices or industrial formulations. A reversed-phase HPLC (RP-HPLC) approach is commonly employed for the analysis of phenolic compounds.
A typical HPLC method for the analysis of phenolic compounds, which can be adapted for this compound, would involve a C8 or C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of acid (e.g., acetic acid or phosphoric acid) to control the ionization of the phenolic hydroxyl group, and an organic solvent like acetonitrile (B52724) or methanol. UV detection is commonly set at a wavelength where the phenoxyphenol moiety exhibits maximum absorbance, typically around 274 nm.
Method validation is a critical aspect of HPLC method development. This process ensures the reliability of the analytical data by assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, and robustness. For instance, linearity would be established by analyzing a series of standard solutions of this compound over a defined concentration range and demonstrating a linear relationship between concentration and detector response.
Table 1: Illustrative HPLC Method Parameters for Phenolic Compounds
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Degradation Products
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. Common derivatization techniques for phenols include silylation, acylation, or alkylation. For example, reacting this compound with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to GC separation.
The mass spectrometer detector provides high selectivity and sensitivity, allowing for the identification of this compound and its degradation products based on their mass spectra. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit a characteristic molecular ion peak and fragmentation pattern that can be used for structural confirmation. For instance, the fragmentation of the TMS derivative of this compound would likely involve cleavage of the ether bond and fragmentation of the aromatic rings, providing valuable structural information.
GC-MS is particularly useful for identifying and quantifying trace levels of volatile degradation products that may form during manufacturing, storage, or environmental degradation of this compound.
Table 2: Typical GC-MS Parameters for Derivatized Phenols
| Parameter | Condition |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, ramped to 280 °C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 50-500 |
Advanced Sample Preparation and Matrix Effects in Environmental Analysis
The analysis of this compound in environmental samples such as soil and water presents significant challenges due to the complexity of the sample matrix. Effective sample preparation is crucial to isolate the analyte of interest, remove interfering substances, and pre-concentrate the analyte to a detectable level.
For water samples, solid-phase extraction (SPE) is a widely used technique for the extraction of phenolic compounds. SPE cartridges packed with a sorbent material that has a high affinity for phenols, such as polymeric sorbents or graphitized carbon, can be used to retain this compound from the water sample. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating the sample and removing water-soluble interferences.
For solid samples like soil and sediment, techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be employed to extract this compound into an organic solvent.
Matrix effects, which are the alteration of the analytical signal due to co-eluting matrix components, can significantly impact the accuracy and precision of the analysis. These effects can either enhance or suppress the signal of the analyte. To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, stable isotope-labeled internal standards, or more extensive sample cleanup procedures. The choice of the sample preparation method should be carefully optimized to minimize matrix effects and ensure reliable quantification of this compound in complex environmental matrices.
Spectroscopic Characterization for Structural Elucidation of Novel Compounds
Spectroscopic techniques are indispensable for the structural elucidation of this compound and any novel related compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). The methyl protons would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. The integration of the peaks would correspond to the number of protons of each type.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the δ 110-160 ppm region, while the methyl carbon would appear at a much higher field (around δ 15-25 ppm). The carbon attached to the hydroxyl group and the ether linkage would be deshielded and appear further downfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Methyl (CH₃) | ~2.2 | ~16 |
| Aromatic CHs | 6.7 - 7.4 | 115 - 130 |
| Aromatic C-O (Phenol) | - | ~155 |
| Aromatic C-O (Ether) | - | ~157 |
| Aromatic C-CH₃ | - | ~138 |
| Aromatic C-H (ortho to OH) | ~6.8 | ~118 |
| Aromatic C-H (para to OH) | ~7.1 | ~124 |
| Aromatic C-H (ortho to O-Ph) | ~6.9 | ~119 |
| Aromatic C-H (meta to O-Ph) | ~7.3 | ~130 |
| Aromatic C-H (para to O-Ph) | ~7.0 | ~123 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the different functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic rings and the methyl group would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibration of the ether linkage would be observed in the 1200-1300 cm⁻¹ range, while the C-O stretching of the phenol (B47542) would be in the 1150-1250 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings would give rise to several bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to give strong signals in the Raman spectrum.
Table 4: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3200-3600 (Broad, IR) |
| Aromatic C-H | Stretching | 3000-3100 (IR, Raman) |
| Methyl C-H | Stretching | 2850-2970 (IR, Raman) |
| Aromatic C=C | Stretching | 1400-1600 (IR, Raman) |
| C-O (Ether) | Stretching | 1200-1300 (IR) |
| C-O (Phenol) | Stretching | 1150-1250 (IR) |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation and confirmation of synthetic organic compounds like this compound. Unlike nominal mass instruments, HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.net This high precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.
For this compound, which has a molecular formula of C₁₃H₁₂O₂, the theoretical monoisotopic mass can be calculated with high precision. When a sample is analyzed by HRMS, the instrument measures the experimental m/z value. The extremely low mass error, typically less than 5 parts per million (ppm), between the theoretical and experimental mass provides strong evidence for the compound's elemental composition, effectively ruling out other potential formulas that might have the same nominal mass. researchgate.netnih.gov This capability is crucial for confirming the identity of the target molecule and distinguishing it from isobaric impurities or side-products that may be present in a reaction mixture.
The process involves ionizing the molecule using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which can generate protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other species. The high resolving power of the instrument allows these individual ions to be detected and their masses measured with exceptional accuracy. nih.gov The data obtained can be used to confirm the successful synthesis of this compound and to assess the purity of the product.
Table 1: Theoretical vs. Experimental HRMS Data for this compound (C₁₃H₁₂O₂) Adducts
This interactive table presents the expected high-resolution mass spectrometry data for common adducts of this compound. The precise theoretical mass is calculated based on the elemental composition, and a hypothetical experimental mass is provided to illustrate the low mass error (in parts per million, ppm) characteristic of HRMS analysis, which confirms the compound's identity.
| Ion Adduct | Molecular Formula | Theoretical Mass (m/z) | Hypothetical Experimental Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | C₁₃H₁₃O₂⁺ | 201.09101 | 201.09105 | 0.20 |
| [M+Na]⁺ | C₁₃H₁₂O₂Na⁺ | 223.07295 | 223.07301 | 0.27 |
| [M+K]⁺ | C₁₃H₁₂O₂K⁺ | 239.04689 | 239.04699 | 0.42 |
In Situ and Operando Analytical Techniques in Synthetic Studies
In situ and operando spectroscopic techniques are powerful methodologies for studying the synthesis of this compound in real-time. These approaches allow researchers to monitor the reaction as it happens (in situ) and while it is under true working conditions (operando), providing deep insights into reaction kinetics, mechanisms, and the formation of transient intermediates. researchgate.netresearchgate.netnih.gov
The synthesis of diaryl ethers like this compound often involves methods such as the Ullmann condensation, which couples a phenol with an aryl halide in the presence of a copper catalyst. nih.govbeilstein-journals.orgnih.govsemanticscholar.org Traditional analysis relies on quenching the reaction at various time points and analyzing the samples, which can be disruptive and may not capture the full picture of the reaction dynamics.
In contrast, techniques like in situ Fourier Transform Infrared (FT-IR) or Raman spectroscopy can be used to continuously monitor the reaction mixture. researchgate.netnih.gov By inserting a probe directly into the reaction vessel, these methods can track the consumption of reactants and the formation of the product in real-time. For the synthesis of this compound from 2-methylphenol and a halophenoxy precursor, FT-IR spectroscopy could monitor:
The disappearance of the broad O-H stretching band of the phenolic reactant (around 3200-3600 cm⁻¹).
The appearance of the characteristic C-O-C (ether) stretching bands of the this compound product (typically in the 1200-1300 cm⁻¹ region).
This continuous data stream enables the precise determination of reaction endpoints, helps optimize reaction conditions (e.g., temperature, catalyst loading), and can reveal the presence of any unstable intermediates or the formation of side-products. researchgate.net Such detailed mechanistic understanding is crucial for improving the efficiency, yield, and purity of the synthesis. nih.govbeilstein-journals.org
Applications and Emerging Roles of 2 Methyl 3 Phenoxyphenol in Non Biological Fields
Utilization as Monomers and Intermediates in Polymer Science
The bifunctional nature of 2-Methyl-3-phenoxyphenol, possessing a reactive hydroxyl group and a stable ether linkage, makes it a candidate as a monomer or a modifying agent in the synthesis of high-performance polymers.
Aromatic phenols and their derivatives are fundamental building blocks for various high-performance polymers. While direct evidence of this compound's use as a primary monomer in the large-scale production of polyethers and polyamides is not prominent in the literature, its structure is relevant to the synthesis of these polymer families.
For instance, aromatic polyamides, known for their exceptional thermal and mechanical properties, are often synthesized through the polycondensation of diamines and diacid chlorides. Research has been conducted on aromatic polyamides derived from diamines containing phenoxy-substituted groups, indicating that the phenoxy moiety can be incorporated into the polymer backbone to enhance solubility and other properties. mdpi.com It is conceivable that this compound could be chemically modified to introduce amine functionalities, thereby creating a novel diamine monomer for polyamide synthesis.
The general synthesis route for aromatic polyamides often involves low-temperature solution polycondensation, as shown in the table below, which could be adapted for monomers derived from this compound.
Table 1: General Conditions for Aromatic Polyamide Synthesis
| Parameter | Condition |
|---|---|
| Reaction Type | Low-Temperature Solution Polycondensation |
| Monomers | Aromatic Diamine and Aromatic Diacid Chloride |
| Solvent | Polar aprotic solvents (e.g., N-methyl-2-pyrrolidone, N,N-dimethylacetamide) |
| Temperature | 0 - 25 °C |
This table represents a general synthesis route and would require optimization for specific monomers derived from this compound.
Phenolic compounds are widely recognized for their antioxidant properties and their ability to enhance the thermal stability of polymers. specialchem.com The incorporation of this compound, either as a comonomer or an additive, could impart improved performance characteristics to various polymer systems.
Flame Resistance: Phenolic compounds often act as char-forming agents in the condensed phase during combustion. turi.org When exposed to a flame, they can dehydrate and crosslink to form a stable, insulating char layer on the polymer's surface. This char layer limits the evolution of flammable volatile compounds and shields the underlying material from heat, thus impeding the combustion cycle. nih.gov Phosphorus-based flame retardants, which also often operate in the condensed phase by promoting char formation, are frequently used in conjunction with phenolic structures to enhance this effect. frontiersin.orgresearchgate.net The proposed mechanism for phenolic compounds as flame retardants is summarized below.
Table 2: Proposed Flame-Retardant Mechanism of Phenolic Compounds
| Phase | Mechanism of Action |
|---|---|
| Condensed Phase | - Promotion of char formation through dehydration and crosslinking. - Creation of an insulating char layer that limits heat transfer and the release of flammable volatiles. |
This table outlines the general mechanism for phenolic flame retardants; specific performance would depend on the polymer matrix and formulation.
Optical Properties: There is currently no available research data on the specific effects of this compound on the optical properties of polymers.
Advanced Materials Science Applications (e.g., coatings, adhesives, functional plastics)
The properties of phenolic compounds make them valuable in the formulation of advanced materials such as high-performance coatings and adhesives.
Coatings: Phenolic resins are used in coatings for applications requiring high thermal stability and chemical resistance. Phenol-derived compounds can be incorporated into epoxy or polyester (B1180765) resin systems to enhance their performance. The phenoxy group in this compound could potentially improve the flexibility and impact resistance of such coatings.
Adhesives: Phenolic resins are a cornerstone of high-strength structural adhesives, particularly for bonding metals and composites. specialchem.com They offer excellent adhesion, thermal stability, and dimensional stability. specialchem.com While typically based on phenol-formaldehyde chemistry, the incorporation of modified phenols like this compound could be explored to tailor specific properties such as cure kinetics or final bond strength. Substituted phenols are also used as antioxidants in hot-melt adhesives to prevent degradation during processing and application. specialchem.com
Functional Plastics: m-Aryloxy phenols are known to be key components in the production of raw materials for functional plastics, such as polyimide resins. researchgate.net These polymers are used in the aerospace and microelectronics industries due to their exceptional thermal stability and mechanical properties.
Role as a Synthetic Intermediate for Complex Organic Molecules
Substituted phenols are versatile intermediates in organic synthesis. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo various substitution reactions, allowing for the construction of more complex molecules. While specific examples for this compound are not readily found, related m-aryloxy phenol (B47542) derivatives serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals. For example, derivatives of 3-phenoxyphenol (B1222215) are used in the synthesis of certain agrochemicals and active pharmaceutical ingredients.
The presence of the methyl and phenoxy groups on the phenol ring of this compound offers possibilities for regioselective reactions, making it a potentially valuable building block for chemists aiming to synthesize complex target molecules with specific substitution patterns.
Industrial Precursors and Chemical Feedstocks
Phenol and its derivatives are significant industrial chemical feedstocks. They are precursors to a vast array of commercially important products, including plastics, resins, and pharmaceuticals. For instance, phenol is a key precursor in the production of bisphenol A, a monomer for polycarbonate and epoxy resins, and caprolactam, a precursor to Nylon 6.
While this compound is a more specialized derivative and not a large-volume commodity chemical, it could serve as a precursor in niche applications where its specific substitution pattern is required to achieve desired properties in the final product. Its synthesis from more basic feedstocks and subsequent conversion into higher-value specialty chemicals is a plausible industrial application.
Future Research Directions and Unaddressed Challenges
Development of Novel and Sustainable Synthetic Routes for Phenoxyphenols
The synthesis of phenoxyphenols, including substituted variants like 2-Methyl-3-phenoxyphenol, traditionally relies on methods that can be energy-intensive and may utilize hazardous reagents. Future research is increasingly focused on developing greener, more sustainable synthetic pathways.
One promising area is the use of biomass-derived feedstocks. Lignin (B12514952), a complex polymer abundant in plant cell walls, is a potential renewable source of phenolic compounds. Research is underway to develop catalytic processes that can selectively break down lignin to produce valuable aromatic chemicals, which could then serve as precursors for phenoxyphenol synthesis.
Another avenue of exploration involves the refinement of existing synthetic methods to be more environmentally friendly. This includes the use of catalysts that are more efficient and less toxic, as well as the development of processes that operate at lower temperatures and pressures, thereby reducing energy consumption. For instance, recent advancements have demonstrated the synthesis of 3-phenoxyphenol (B1222215) and its derivatives through the hydrolysis of intermediate diazonium salts in a two-phase system, offering high yields. encyclopedia.pubnih.gov Other modern approaches include demethylation of m-methoxy phenols and the use of Grignard reagents. encyclopedia.pubnih.gov
| Synthetic Approach | Description | Potential Advantages |
| Lignin Valorization | Catalytic breakdown of lignin to produce phenolic precursors. | Utilizes a renewable feedstock, potentially reducing reliance on petroleum-based sources. |
| Improved Catalysis | Development of more efficient and less toxic catalysts for existing reactions. | Increased reaction rates, higher yields, and reduced environmental impact. |
| Process Intensification | Designing reactions that are more energy-efficient (e.g., lower temperature/pressure). | Reduced energy consumption and operational costs. |
| Two-Phase Systems | Use of biphasic solvent systems to improve reaction efficiency and product separation. | High yields and potentially easier product purification. encyclopedia.pubnih.gov |
Comprehensive Understanding of Environmental Transformation Pathways and Products
The environmental fate of phenoxyphenols is a critical area of ongoing research. While some information exists for related compounds, a detailed understanding of the transformation pathways for specifically substituted phenoxyphenols like this compound is lacking.
Future research will need to focus on several key areas:
Biodegradation: Identifying the microorganisms and enzymatic pathways responsible for the breakdown of these compounds in soil and water. The efficiency of biodegradation is influenced by factors like temperature, pH, and the presence of other nutrients. nih.gov
Photodegradation: Investigating the role of sunlight in the degradation of phenoxyphenols in aquatic environments. Advanced oxidation processes (AOPs) that combine UV radiation with other reagents are being explored for their effectiveness in breaking down these compounds. nih.gov
Metabolite Identification: Characterizing the intermediate and final breakdown products to assess their potential toxicity and persistence in the environment. It has been shown that the oxidation of some phenols can lead to the formation of toxic transformation products like benzoquinones. nih.gov
A comprehensive understanding of these pathways is essential for conducting accurate environmental risk assessments and developing effective remediation strategies.
Advanced In Silico Modeling for Structure-Function Prediction in Non-Biological Contexts
In silico modeling, or computer-based simulation, offers a powerful tool for predicting the properties and behavior of chemical compounds without the need for extensive laboratory experiments. For phenoxyphenols, advanced modeling can be applied in several non-biological contexts.
Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physicochemical properties, such as boiling point, vapor pressure, and water solubility. These models are crucial for understanding the environmental fate and transport of these chemicals.
Furthermore, computational chemistry methods can be used to predict the reactivity and stability of phenoxyphenols. This information is valuable for designing new industrial processes and for understanding their potential transformation pathways in the environment. For instance, in silico tools can help in predicting the toxicity of phenol (B47542) derivatives to various organisms, which is a critical aspect of risk assessment. nih.gov
The development of more accurate and predictive in silico models will rely on the availability of high-quality experimental data for a diverse range of phenoxyphenols to train and validate the models.
Exploration of New Material Applications and Industrial Processes
The unique chemical structure of phenoxyphenols makes them attractive candidates for a variety of material applications. Future research is expected to explore their use in the development of new polymers, resins, and other advanced materials.
For example, 4-phenoxyphenol (B1666991) is a known intermediate in the synthesis of certain herbicides and insect growth regulators. guidechem.com There is potential to explore whether this compound or other isomers could be used to create new agricultural chemicals with improved efficacy or environmental profiles.
Additionally, phenoxyphenols can serve as building blocks for high-performance polymers. Their rigid aromatic structure can impart desirable properties such as thermal stability and mechanical strength. Research into incorporating these compounds into new polymer backbones could lead to the development of materials for demanding applications in the aerospace and electronics industries. For example, 3-phenoxyphenol and 3-(4-nitrophenoxy)phenol (B3019501) have been identified as key components for producing raw materials for functional plastics like polyimide resins. encyclopedia.pubnih.gov
| Potential Application | Description | Desired Properties |
| Agrochemicals | Synthesis of new herbicides and insecticides. | High efficacy, selectivity, and favorable environmental profile. |
| High-Performance Polymers | Incorporation into polymer backbones to create advanced materials. | Thermal stability, mechanical strength, and chemical resistance. |
| Functional Plastics | Use as monomers or additives in the production of specialty plastics. | Specific optical, electrical, or thermal properties. |
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-3-phenoxyphenol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves esterification followed by hydrolysis (common for phenoxy-substituted aromatics) . For example, substituting a methoxy group with phenol derivatives under acidic or basic conditions can yield the target compound. Optimization requires controlling temperature (60–80°C) and using catalysts like NaH in THF for deprotonation . Yield improvements (from ~40% to >70%) are achievable via iterative solvent screening (e.g., THF vs. DMF) and stoichiometric adjustments of aryl halide precursors.
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
- Aromatic protons: δ 6.7–7.2 ppm (multiplet for phenoxy and methyl-substituted benzene).
- Methoxy group: δ 3.8–3.9 ppm (singlet) .
HRMS should match the molecular formula C13H12O2 (exact mass: 200.0837). Purity is validated via HPLC (C18 column, methanol/water gradient) .
Q. What are the primary challenges in purifying this compound, and how can they be addressed?
- Methodological Answer : The compound’s low solubility in polar solvents complicates crystallization. Use silica gel chromatography with hexane/ethyl acetate (4:1) for preliminary purification. For high-purity batches (>98%), recrystallization in toluene at −20°C is effective . Impurities (e.g., unreacted phenol derivatives) are detectable via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).
Advanced Research Questions
Q. How do contradictory data on the biological activity of this compound arise, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial assays (e.g., MIC values ranging from 8–64 µg/mL) often stem from variations in bacterial strains or solvent systems . Standardize testing using CLSI guidelines with DMSO as a solubilizing agent (<1% v/v). For receptor-binding studies (e.g., estrogen receptor-α), employ competitive binding assays with radiolabeled estradiol to control for nonspecific interactions . Meta-analysis of dose-response curves (Hill slopes >1.5 indicate cooperative binding) can clarify mechanisms .
Q. What computational strategies are optimal for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level predicts electrophilic substitution sites. Focus on the para position to the methyl group (highest electron density). For transition-metal catalysis (e.g., Pd-mediated coupling), simulate ligand-metal interactions using Gaussian09 to identify steric hindrance from the phenoxy group . Compare activation energies (ΔG‡) for Suzuki vs. Ullmann couplings to prioritize synthetic routes .
Q. How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?
- Methodological Answer : The compound’s phenolic hydroxyl group is prone to oxidation. Stabilize via microencapsulation (PLGA nanoparticles) or derivatization (acetyl-protected prodrugs). Pharmacokinetic studies in rodent models show a half-life extension from 2.1 h (free compound) to 8.5 h (prodrug) . Monitor degradation products (e.g., quinones) via LC-MS/MS in simulated gastric fluid (pH 2.0).
Contradiction Analysis & Data Gaps
Q. Why do some studies report negligible cytotoxicity for this compound, while others highlight hepatotoxicity?
- Methodological Answer : Discrepancies arise from cell-line specificity (e.g., HepG2 vs. primary hepatocytes) and exposure duration. Conduct MTT assays across multiple cell lines (IC50 24h vs. 72h) with ROS detection (DCFH-DA probe). Inconsistent results in HepG2 (IC50 >100 µM at 24h vs. 28 µM at 72h) suggest time-dependent metabolic activation . Pair with CYP450 inhibition assays (CYP3A4/2D6) to identify bioactivation pathways.
Q. What environmental persistence data exist for this compound, and how should researchers address data gaps?
- Methodological Answer : Current literature lacks ecological degradation studies . Apply OECD 301B guidelines for ready biodegradability testing. Preliminary data show <10% degradation in 28 days (activated sludge), suggesting persistence. Use QSAR models (EPI Suite) to estimate bioaccumulation (log P ≈ 2.8) and prioritize in silico toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
